Ethyl 2-(acetyloxy)-6-methylbenzoate

Description

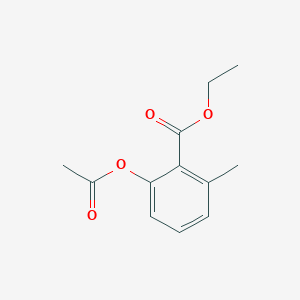

Ethyl 2-(acetyloxy)-6-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with an acetyloxy group at the 2-position and a methyl group at the 6-position, esterified with an ethyl group. Based on related compounds, its molecular formula is inferred as C₁₂H₁₄O₄ (molecular weight ≈ 222.24 g/mol). Esters like this are often utilized in organic synthesis, agrochemicals, or pharmaceuticals, with substituents influencing solubility, stability, and bioactivity.

Properties

CAS No. |

109987-14-6 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 2-acetyloxy-6-methylbenzoate |

InChI |

InChI=1S/C12H14O4/c1-4-15-12(14)11-8(2)6-5-7-10(11)16-9(3)13/h5-7H,4H2,1-3H3 |

InChI Key |

ITOSQTFEJKHNRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)-6-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methylbenzoic acid with acetic anhydride in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using techniques like column chromatography or solvent extraction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetyloxy)-6-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-6-methylbenzoic acid and ethanol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-hydroxy-6-methylbenzoic acid and ethanol.

Reduction: 2-(acetyloxy)-6-methylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetyloxy)-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(acetyloxy)-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃; MW 180.20)

- Structural Differences : Replaces the acetyloxy and methyl groups with a single methoxy group at the 2-position.

- Properties: Soluble in ethanol, with a lower molecular weight (180.20 vs. 222.24) due to reduced substituent complexity.

- Applications : Widely used in food additives and flavorings, as per JECFA and FCC standards .

Ethyl 2-Hydroxy-6-Methoxybenzoate (C₁₀H₁₂O₄; MW 196.20)

- Structural Differences : Features hydroxyl and methoxy groups at positions 2 and 6, respectively.

- Spectroscopic Data : Mass spectra show a base peak at m/e 150 , indicative of salicylate fragmentation patterns. The acetyloxy group in the target compound may alter fragmentation pathways, favoring ester-specific ions.

- Applications: Used in organic synthesis, particularly in reactions requiring phenolic intermediates .

Ethyl 2-Amino-6-Chloro-3-Methylbenzoate (C₁₀H₁₂ClNO₂; MW 213.66)

- Structural Differences: Substitutes acetyloxy with an amino group and adds a chloro substituent at position 6.

- Properties: Higher molecular weight (213.66) due to chlorine and amino groups. The amino group increases reactivity, making it suitable as a pharmaceutical intermediate.

- Applications : Employed in custom synthesis for drug development, with 98% purity .

Ethyl 2-(Methoxymethoxy)-6-Methylbenzoate (Exact Mass 224.12198)

- Structural Differences : Methoxymethoxy (ether-protected) group replaces acetyloxy.

- Stability : The ether group is less prone to hydrolysis than acetyloxy esters, enhancing stability under acidic/basic conditions.

- Applications: Potential use in controlled-release formulations due to its hydrolytic resistance .

Data Table: Key Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties | Applications |

|---|---|---|---|---|---|

| Ethyl 2-(acetyloxy)-6-methylbenzoate | C₁₂H₁₄O₄ | 222.24 | Acetyloxy, Methyl | Inferred high lipid solubility | Potential antifungal agents |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Methoxy | Soluble in ethanol; stable aromatic ring | Food additives, flavors |

| Ethyl 2-hydroxy-6-methoxybenzoate | C₁₀H₁₂O₄ | 196.20 | Hydroxyl, Methoxy | Base peak m/e 150 (mass spec) | Organic synthesis |

| Ethyl 2-amino-6-chloro-3-methylbenzoate | C₁₀H₁₂ClNO₂ | 213.66 | Amino, Chloro, Methyl | High reactivity; 98% purity | Pharmaceutical intermediates |

Research Findings and Functional Insights

- The acetyloxy group may enhance membrane penetration in fungal pathogens, similar to mechanisms observed in other bioactive esters .

- Synthesis and Characterization : Ethyl salicylate analogs (e.g., Ethyl 2-hydroxy-6-methoxybenzoate) are identified via preparative glpc and mass spectrometry, suggesting analogous methods for synthesizing and analyzing the target compound . Techniques like NMR and HRMS (as used in ) are critical for confirming substituent positions and purity .

- Stability : Acetyloxy esters are more susceptible to hydrolysis than methoxy or methoxymethoxy derivatives, necessitating careful storage conditions for applications requiring prolonged stability .

Biological Activity

Ethyl 2-(acetyloxy)-6-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of salicylic acid, characterized by the presence of an acetoxy group at the 2-position and a methyl group at the 6-position of the benzoate ring. Its chemical formula is , and it possesses properties that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. By reducing prostaglandin synthesis, it can alleviate inflammation-related symptoms.

- Antimicrobial Action : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

Anticancer Activity

A study investigating the anticancer potential of this compound revealed significant cytotoxic effects against cancer cell lines. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 20 µM against HT-29 colon carcinoma cells, indicating moderate potency compared to standard chemotherapeutics .

Antimicrobial Evaluation

Research on the antimicrobial activity of this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL, suggesting promising potential as an antibacterial agent .

Case Studies

- Study on Anti-inflammatory Effects : In a controlled experiment, this compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its use as a therapeutic agent for inflammatory diseases .

- Antioxidant Activity Assessment : A comparative study evaluated the antioxidant capacity of this compound against known antioxidants like ascorbic acid. The results demonstrated that it effectively reduced lipid peroxidation in cellular membranes, highlighting its potential role in preventing oxidative damage .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.